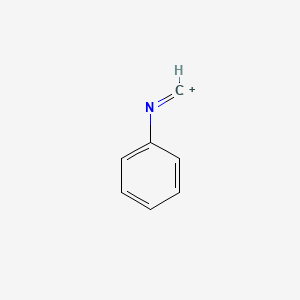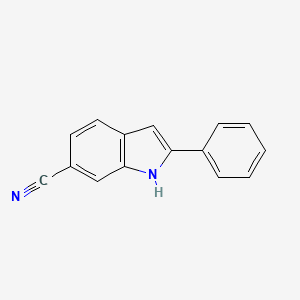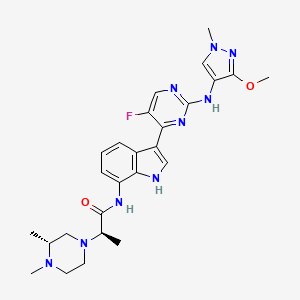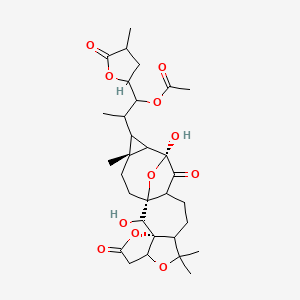
Methanol;1,2,3,4,5-pentamethylcyclopentane;titanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanol;1,2,3,4,5-pentamethylcyclopentane;titanium is a compound that combines methanol, a simple alcohol, with 1,2,3,4,5-pentamethylcyclopentane, a highly substituted cyclopentane, and titanium, a transition metal
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-pentamethylcyclopentane typically involves the reaction of 2,3,4,5-tetramethyl-2-cyclopentenone with methylmagnesium chloride . This reaction proceeds through a three-step process, which includes the formation of intermediate compounds before yielding the final product . The reaction conditions often involve the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of methanol;1,2,3,4,5-pentamethylcyclopentane;titanium may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, with careful control of temperature, pressure, and reaction time. Additionally, the use of catalysts may be employed to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Methanol;1,2,3,4,5-pentamethylcyclopentane;titanium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of titanium, which may result in the formation of titanium oxides or other related compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation states of titanium, potentially forming titanium hydrides or other reduced species.
Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other functional groups or atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield titanium oxides, while reduction reactions may produce titanium hydrides. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.
科学的研究の応用
Methanol;1,2,3,4,5-pentamethylcyclopentane;titanium has several scientific research applications, including:
Chemistry: The compound is used as a precursor to various ligands, such as 1,2,3,4,5-pentamethylcyclopentadienyl, which are important in organometallic chemistry. These ligands can form complexes with transition metals, which are used as catalysts in various chemical reactions.
作用機序
The mechanism of action of methanol;1,2,3,4,5-pentamethylcyclopentane;titanium involves its interaction with various molecular targets and pathways. In chemical reactions, the compound can act as a ligand, forming complexes with transition metals and facilitating various catalytic processes . In biological systems, the compound can participate in electron transfer reactions, playing a role in the regeneration of NADH and other metabolic processes .
類似化合物との比較
Similar Compounds
Similar compounds to methanol;1,2,3,4,5-pentamethylcyclopentane;titanium include:
1,2,3,4,5-Pentamethylcyclopentadiene: A precursor to the ligand 1,2,3,4,5-pentamethylcyclopentadienyl, used in organometallic chemistry.
Cyclopentadienyl Compounds: Various cyclopentadienyl compounds that form complexes with transition metals and are used as catalysts in chemical reactions.
Uniqueness
This compound is unique due to its combination of methanol, a highly substituted cyclopentane, and titanium. This combination imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications. Its ability to form stable complexes with transition metals and participate in electron transfer reactions sets it apart from other similar compounds.
特性
分子式 |
C13H32O3Ti |
|---|---|
分子量 |
284.26 g/mol |
IUPAC名 |
methanol;1,2,3,4,5-pentamethylcyclopentane;titanium |
InChI |
InChI=1S/C10H20.3CH4O.Ti/c1-6-7(2)9(4)10(5)8(6)3;3*1-2;/h6-10H,1-5H3;3*2H,1H3; |
InChIキー |
WSOIAGGRBFCASL-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(C(C1C)C)C)C.CO.CO.CO.[Ti] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3S,4R,5R,6S)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,6aR,6bS,10R,12aS)-10-[(2R,3S,4R,5R)-3,5-dihydroxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12432623.png)

![Sodium 4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carboxylate](/img/structure/B12432641.png)


![2,2,2-trifluoro-N-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]acetamide](/img/structure/B12432654.png)
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,5R,9S,13R)-13-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12432657.png)


![1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrrolidin-3-ol](/img/structure/B12432674.png)


![4-{6-methoxy-2-[(1E)-2-(3-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl}benzoic acid](/img/structure/B12432699.png)
![2-{3-[2-(3,4-Dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432708.png)
